![molecular formula C15H15N3O5S2 B4672163 dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate](/img/structure/B4672163.png)
dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate
Overview
Description
Dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate, also known as DM-2, is a compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate as an anticancer agent involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate has also been shown to induce oxidative stress and DNA damage in cancer cells. As an antibacterial and antifungal agent, dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate is believed to disrupt the cell membrane integrity and inhibit the synthesis of essential macromolecules.
Biochemical and Physiological Effects:
dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate has been shown to exhibit low toxicity in vitro and in vivo, with studies reporting no significant adverse effects on normal cells and tissues. However, further studies are needed to fully understand the biochemical and physiological effects of dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate.
Advantages and Limitations for Lab Experiments
Dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate is a relatively new compound, and further studies are needed to fully understand its properties and potential applications.
Future Directions
For dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate research include the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as agriculture and environmental science, and the optimization of its anticancer activity through structural modifications. dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate also holds potential as a building block for the synthesis of new materials with unique properties and functions.
Conclusion:
dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate is a compound that has shown promising results in various fields, including medicinal chemistry, materials science, and catalysis. Its ease of synthesis, high purity, and low toxicity make it an attractive compound for lab experiments. Further studies are needed to fully understand its properties and potential applications.
Scientific Research Applications
Dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis and inhibit tumor growth in vitro and in vivo. dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate has also been investigated for its potential as an antibacterial and antifungal agent. In materials science, dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate has been used as a building block for the synthesis of metal-organic frameworks with potential applications in gas storage and separation. In catalysis, dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate has been used as a ligand for the synthesis of metal complexes with potential applications in organic synthesis.
properties
IUPAC Name |
dimethyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-8-17-18-15(25-8)24-7-12(19)16-11-6-9(13(20)22-2)4-5-10(11)14(21)23-3/h4-6H,7H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBOYFKMYLEEPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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